molecular formula C6H13NO3 B11821641 methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate

methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate

Cat. No.: B11821641
M. Wt: 147.17 g/mol
InChI Key: BZTAVCVTBAXONH-RFZPGFLSSA-N
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Description

Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate can be achieved through several methods. One common approach involves the reduction of corresponding keto esters using sodium borohydride in methanol at low temperatures . Another method includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The use of robust reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficacy in various applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate

InChI

InChI=1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5-/m1/s1

InChI Key

BZTAVCVTBAXONH-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)OC)NC)O

Canonical SMILES

CC(C(C(=O)OC)NC)O

Origin of Product

United States

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